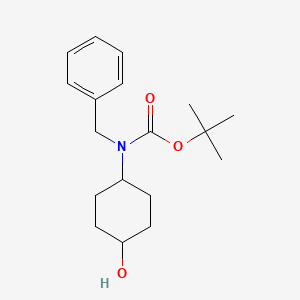

rel-tert-Butyl benzyl((1r,4r)-4-hydroxycyclohexyl)carbamate

Description

rel-tert-Butyl benzyl((1r,4r)-4-hydroxycyclohexyl)carbamate is a carbamate derivative characterized by a tert-butyl group, a benzyl substituent, and a trans-1,4-hydroxycyclohexyl moiety. This compound belongs to a class of chiral cyclohexane-based carbamates, which are frequently employed as intermediates in pharmaceutical synthesis and organic chemistry due to their stereochemical stability and functional versatility . The (1r,4r) configuration of the hydroxycyclohexyl group confers distinct spatial arrangements that influence reactivity, solubility, and biological interactions.

The compound’s tert-butyl carbamate group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses.

Properties

Molecular Formula |

C18H27NO3 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

tert-butyl N-benzyl-N-(4-hydroxycyclohexyl)carbamate |

InChI |

InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19(13-14-7-5-4-6-8-14)15-9-11-16(20)12-10-15/h4-8,15-16,20H,9-13H2,1-3H3 |

InChI Key |

TYCDDVWPIHBHIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC(CC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-Butyl benzyl((1r,4r)-4-hydroxycyclohexyl)carbamate typically involves multiple steps, including the protection of functional groups, formation of the carbamate linkage, and subsequent deprotection. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-Butyl benzyl((1r,4r)-4-hydroxycyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Rel-tert-Butyl benzyl((1r,4r)-4-hydroxycyclohexyl)carbamate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-tert-Butyl benzyl((1r,4r)-4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rel-tert-Butyl benzyl((1r,4r)-4-hydroxycyclohexyl)carbamate with structurally related carbamate derivatives, highlighting key differences in substituents, molecular properties, and applications:

*Estimated based on structural analogs.

Key Findings:

Stereochemical Impact: The (1r,4r)-hydroxycyclohexyl group in the target compound contrasts with the (1R,2R) configuration in tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate . TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE (CAS 177906-48-8) demonstrates how trans-diamino substituents expand utility in coordination chemistry, unlike the hydroxy group in the target compound .

Bromine in tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate adds steric bulk and polarizability, which may improve binding specificity in halogen-rich environments .

Synthetic Utility :

- Carbamates like TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE are critical for synthesizing peptidomimetics, whereas the target compound’s hydroxy group could facilitate derivatization via esterification or glycosylation .

Safety Considerations :

- Safety data for tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS 155975-19-2) indicate standard laboratory precautions (e.g., avoid inhalation, use PPE), which likely apply to the target compound due to structural similarities .

Biological Activity

rel-tert-Butyl benzyl((1r,4r)-4-hydroxycyclohexyl)carbamate, identified by its CAS number 422507-07-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H27NO3

- Molecular Weight : 303.42 g/mol

- Structure : The compound features a tert-butyl group, a benzyl moiety, and a hydroxycyclohexyl carbamate structure.

The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized to act as an inhibitor of certain proteases, particularly those involved in viral replication pathways such as the SARS-CoV 3CL protease.

Inhibition Studies

Research has indicated that compounds structurally related to this compound exhibit significant inhibitory activity against viral proteases. For example, a study on peptidomimetic compounds showed promising results with IC50 values indicating effective inhibition of the SARS-CoV 3CL protease .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.5 | SARS-CoV 3CL Pro |

| Compound B | 1.2 | SARS-CoV 3CL Pro |

| This compound | TBD | TBD |

Case Studies

- SARS-CoV Protease Inhibition : In a study evaluating various inhibitors against SARS-CoV 3CL protease, compounds similar to this compound demonstrated significant reductions in enzyme activity. The structure-activity relationship (SAR) analysis highlighted the importance of the hydroxycyclohexyl moiety for binding affinity .

- Toxicological Assessments : Environmental and toxicological studies have been conducted to assess the safety profile of carbamate derivatives. These studies often focus on the compound's degradation pathways and potential impacts on human health and the environment .

Pharmacological Applications

The potential applications of this compound extend beyond antiviral activity. Its structure suggests possible roles in:

- Anti-inflammatory therapies : Due to its ability to modulate protease activity.

- Antiviral treatments : Particularly for coronaviruses and other viral pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.